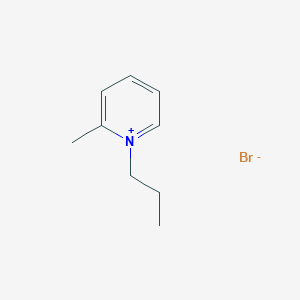

1-Propyl-2-methylpyridinium bromide; 99%

Overview

Description

1-Propyl-2-methylpyridinium bromide is a chemical compound with the CAS number 5411-09-6 . It is used in laboratory chemicals and the manufacture of substances . The compound is not yet fully tested .

Molecular Structure Analysis

The sum formula of 1-Propyl-2-methylpyridinium bromide is C9H14BrN . Its molecular weight is 216.12 . The melting point is 106 °C .Physical And Chemical Properties Analysis

1-Propyl-2-methylpyridinium bromide has a melting point of 106 °C . It is a substance not yet fully tested . It exhibits higher surface activities than conventional surfactants with corresponding alkyl chain lengths .Scientific Research Applications

1-Propyl-2-methylpyridinium bromide (99%) is used as a reagent in the synthesis of organic compounds, in the manufacture of pharmaceuticals, and in many other applications. It is also used in the synthesis of a variety of organic compounds, including drugs, pesticides, and dyes. In addition, it has been used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antifungal agents.

Mechanism of Action

Target of Action

1-Propyl-2-methylpyridinium bromide is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . .

Mode of Action

Pyridinium salts, in general, have been highlighted for their wide range of reactivity and applications , suggesting that they may interact with various targets in different ways.

Biochemical Pathways

As a pyridinium salt, it may potentially influence a variety of biochemical processes due to the diverse roles these compounds play in natural products and bioactive pharmaceuticals .

Result of Action

As a member of the pyridinium salts, it may have diverse effects depending on its specific targets and mode of action .

Advantages and Limitations for Lab Experiments

1-Propyl-2-methylpyridinium bromide (99%) has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound, so it can be stored for long periods of time. A limitation is that it is a relatively reactive compound, so it can react with other chemicals in the laboratory.

Future Directions

The potential future directions for 1-Propyl-2-methylpyridinium bromide (99%) research include further investigation into its biochemical and physiological effects, development of new synthesis methods, and exploration of new applications. In addition, further research could be conducted into its potential use as an antioxidant or anti-inflammatory agent. Finally, further research could be conducted into its potential use in the synthesis of new drugs or other organic compounds.

Synthesis Methods

The synthesis of 1-Propyl-2-methylpyridinium bromide (99%) involves the reaction of propyl bromide with 2-methylpyridine in the presence of a base. The reaction is typically run at room temperature for several hours. The resulting product is a viscous liquid with a characteristic odor and is soluble in water, ethanol, and other organic solvents.

Safety and Hazards

properties

IUPAC Name |

2-methyl-1-propylpyridin-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.BrH/c1-3-7-10-8-5-4-6-9(10)2;/h4-6,8H,3,7H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJITKCUPZPMFZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=CC=C1C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60636364 | |

| Record name | 2-Methyl-1-propylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60636364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5411-09-6 | |

| Record name | NSC10902 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-propylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60636364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B6331517.png)

![N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride](/img/structure/B6331565.png)

![3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl)](/img/structure/B6331579.png)